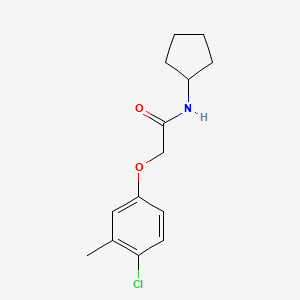
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMU-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMU-212 is a urea derivative and has been shown to possess potent anticancer and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that it is relatively easy to synthesize and can be produced in large quantities. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea research. One area of research could focus on further elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. This could involve studying the interactions of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea with specific enzymes and signaling pathways. Another area of research could focus on optimizing the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea by developing more potent derivatives. Finally, future research could focus on testing the efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in animal models of cancer and inflammatory diseases.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxyaniline with 4-methylpiperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer properties and has been tested against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-12-5-4-11(20-2)10-13(12)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGBLIGWAQXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)
![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)